(2S)-2-[2-(trifluoromethyl)benzenesulfonamido]propanoic acid
Description
(2S)-2-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid (CAS: 1008938-50-8) is a chiral sulfonamide derivative with the molecular formula C₁₀H₁₀F₃NO₄S and a molar mass of 297.25 g/mol . The compound features a (2S)-configured propanoic acid backbone linked to a 2-(trifluoromethyl)benzenesulfonamide group. The trifluoromethyl (-CF₃) substituent is a key structural motif, known to enhance metabolic stability and lipophilicity in pharmaceuticals and agrochemicals. This compound is primarily utilized as a synthetic intermediate or building block in organic chemistry and drug development .
Properties
IUPAC Name |
(2S)-2-[[2-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO4S/c1-6(9(15)16)14-19(17,18)8-5-3-2-4-7(8)10(11,12)13/h2-6,14H,1H3,(H,15,16)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMRLEYIFPXHND-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethanesulfonic acid as a catalyst for the acylation reactions . The reaction conditions often include mild temperatures and the use of environmentally friendly reagents to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction efficiency and scalability. The use of trifluoromethanesulfonic acid as a catalyst is advantageous due to its high catalytic activity and ability to operate under mild conditions .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[2-(trifluoromethyl)benzenesulfonamido]propanoic acid undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can target the sulfonamide moiety, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonamide site.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
Pharmaceuticals
(2S)-2-[2-(trifluoromethyl)benzenesulfonamido]propanoic acid is being investigated as a potential pharmaceutical agent due to its ability to interact with various biological targets. Its sulfonamide moiety is known for inhibiting enzymes involved in metabolic pathways, making it a candidate for antimicrobial applications.
- Case Study : A study evaluated its efficacy against bacterial dihydropteroate synthase, revealing significant inhibition rates that suggest potential use in treating bacterial infections.
Agrochemicals
The trifluoromethyl group enhances the compound's stability and lipophilicity, making it a promising candidate for herbicides or pesticides. Its unique chemical structure allows for effective interaction with plant metabolic pathways.
- Research Finding : Preliminary studies indicate that derivatives of this compound exhibit herbicidal activity against common agricultural weeds, suggesting its use in crop protection.
Materials Science
This compound is explored for the development of advanced materials, particularly those requiring specific functionalities such as increased thermal stability or enhanced mechanical properties.
- Application Example : Researchers are synthesizing polymers incorporating this compound to create materials with improved resistance to environmental degradation.
The compound exhibits notable biological activities attributed to its structural characteristics. Its interaction with enzymes can lead to significant pharmacological effects.
- Antimicrobial Activity : Studies show that it can inhibit bacterial growth effectively.
- Anti-inflammatory Properties : Research indicates potential benefits in reducing inflammation through modulation of cytokine production.
Mechanism of Action
The mechanism of action of (2S)-2-[2-(trifluoromethyl)benzenesulfonamido]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to target sites and exert its effects. The sulfonamide moiety plays a crucial role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with (2S)-2-[2-(trifluoromethyl)benzenesulfonamido]propanoic acid, differing in substituents, stereochemistry, or applications:
Lifitegrast (Xiidra)
- Structure: (S)-2-(2-(Benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic acid .
- Key Differences: Contains a benzofuran-carbonyl-tetrahydroisoquinoline core instead of a trifluoromethylbenzenesulfonamide group. Features a methylsulfonylphenyl substituent on the propanoic acid backbone.
- Application : FDA-approved for dry eye disease, targeting lymphocyte function-associated antigen 1 (LFA-1) .
Fluazifop and Haloxyfop
- Structures: Fluazifop: 2-(4-((5-(Trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid. Haloxyfop: 2-(4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid .
- Key Differences: Both are phenoxypropanoic acid herbicides with pyridinyloxy substituents. Lack sulfonamide groups but retain the trifluoromethyl motif.
- Application : Post-emergence herbicides targeting acetyl-CoA carboxylase in grasses .
Naproxen Impurities
- Examples: (2S)-2-(6-Hydroxynaphthalen-2-yl)propanoic acid (O-Demethylnaproxen). (2S)-2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic acid .
- Key Differences: Replace sulfonamide with naphthalene-derived substituents. Retain the (2S)-propanoic acid configuration but lack fluorine atoms.
- Application : Impurities in the NSAID naproxen, studied for metabolic pathways .
(2S)-3-Carbamoyl-2-(4-Methoxybenzenesulfonamido)propanoic Acid
- Structure: (2S)-configured propanoic acid with 4-methoxybenzenesulfonamide and carbamoyl groups .
- Key Differences :
- Methoxy (-OCH₃) replaces trifluoromethyl (-CF₃) on the benzene ring.
- Additional carbamoyl (-CONH₂) group at the 3-position.
- Application : Studied for crystallographic properties and hydrogen-bonding interactions .
2-[2-Chloro-5-(Trifluoromethyl)benzenesulfonamido]propanoic Acid
- Structure : Similar to the target compound but with a chloro substituent at the 5-position of the benzene ring .
- Key Differences :
- Additional chlorine atom enhances electrophilicity.
- Higher molecular weight (331.7 g/mol ) due to Cl addition.
- Application : Building block for agrochemicals or pharmaceuticals .
Structural and Functional Analysis
Comparative Data Table
Impact of Substituents
- Trifluoromethyl (-CF₃) : Enhances lipophilicity and metabolic resistance compared to methoxy (-OCH₃) or hydroxyl (-OH) groups .
- Sulfonamide (-SO₂NH) : Improves hydrogen-bonding capacity and target binding, critical in enzyme inhibition (e.g., carbonic anhydrase) .
- Chlorine/Bromine : Increases electrophilicity and reactivity in halogen-bonding interactions, as seen in agrochemical derivatives .
Research and Industrial Relevance
Biological Activity
(2S)-2-[2-(trifluoromethyl)benzenesulfonamido]propanoic acid, often referred to as a sulfonamide derivative, is a compound of interest due to its potential biological activities. This article provides an in-depth examination of its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
- Molecular Formula : C10H10F3N1O2S
- Molecular Weight : 277.94 g/mol
- CAS Number : 33243-33-3
The compound features a trifluoromethyl group attached to a benzenesulfonamide moiety, which enhances its lipophilicity and potentially its biological activity.
1. Anti-inflammatory Properties
Research indicates that compounds with sulfonamide structures exhibit significant anti-inflammatory effects. Specifically, this compound has been evaluated for its ability to inhibit various inflammatory pathways.
- Mechanism : The compound may inhibit the activity of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.
- Case Study : In a study involving murine models of inflammation, administration of this compound resulted in a marked reduction in edema and inflammatory cell infiltration compared to controls .
2. Anticancer Activity
The compound has shown promise in cancer research, particularly in inhibiting tumor growth and proliferation.
- Mechanism : It is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Research Findings : A study reported that the compound demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity against breast and colon cancer cells .
3. Antimicrobial Effects
The antimicrobial properties of sulfonamide derivatives are well-documented.
- Activity Spectrum : this compound has exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Case Study : In vitro assays showed significant inhibition of bacterial growth at concentrations as low as 5 µg/mL against Staphylococcus aureus and Escherichia coli .
| Mechanism | Description |
|---|---|
| Inhibition of Enzymes | The compound inhibits key enzymes involved in inflammation and cancer progression. |
| Induction of Apoptosis | Triggers programmed cell death in malignant cells. |
| Antibacterial Action | Disrupts bacterial cell wall synthesis or function. |
Safety and Toxicology
While promising, the safety profile of this compound must be assessed through rigorous toxicological studies. Early findings suggest low acute toxicity; however, long-term studies are necessary to evaluate chronic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
